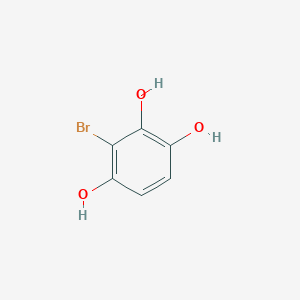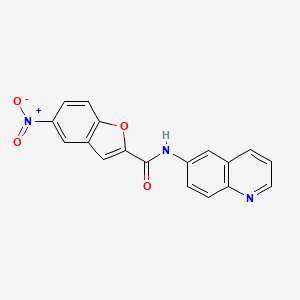
5-nitro-N-(quinolin-6-yl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-BENZOFURANCARBOXAMIDE, 5-NITRO-N-6-QUINOLINYL- is a complex organic compound with the molecular formula C18H11N3O4 It is characterized by the presence of a benzofuran ring fused with a quinoline ring, and a nitro group attached to the benzofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZOFURANCARBOXAMIDE, 5-NITRO-N-6-QUINOLINYL- typically involves multi-step organic reactions. One common method includes the nitration of benzofuran followed by the coupling of the nitrobenzofuran with quinoline derivatives under specific conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance productivity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-BENZOFURANCARBOXAMIDE, 5-NITRO-N-6-QUINOLINYL- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline or benzofuran derivatives.
Applications De Recherche Scientifique
2-BENZOFURANCARBOXAMIDE, 5-NITRO-N-6-QUINOLINYL- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-BENZOFURANCARBOXAMIDE, 5-NITRO-N-6-QUINOLINYL- involves its interaction with specific molecular targets and pathways. The nitro group and quinoline moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-BENZOFURANCARBOXAMIDE, 5-NITRO-N-4-QUINOLINYL-
- 2-BENZOFURANCARBOXAMIDE, 5-NITRO-N-8-QUINOLINYL-
- 2-BENZOFURANCARBOXAMIDE, 5-NITRO-N-2-QUINOLINYL-
Uniqueness
Compared to similar compounds, 2-BENZOFURANCARBOXAMIDE, 5-NITRO-N-6-QUINOLINYL- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H11N3O4 |
|---|---|
Poids moléculaire |
333.3 g/mol |
Nom IUPAC |
5-nitro-N-quinolin-6-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H11N3O4/c22-18(20-13-3-5-15-11(8-13)2-1-7-19-15)17-10-12-9-14(21(23)24)4-6-16(12)25-17/h1-10H,(H,20,22) |
Clé InChI |
ABPJONMTVDFJIO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)NC(=O)C3=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


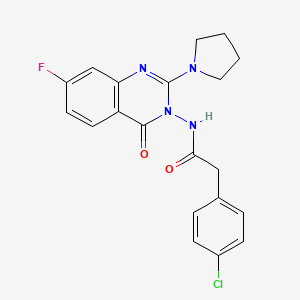
![5-Chloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13947899.png)
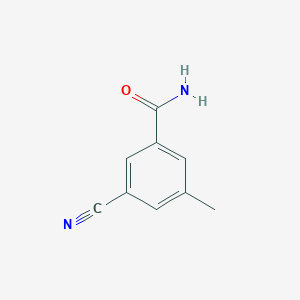
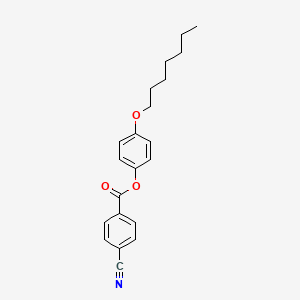
![3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13947924.png)
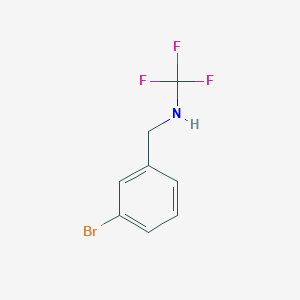
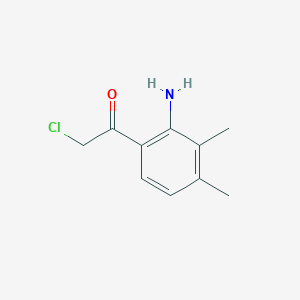

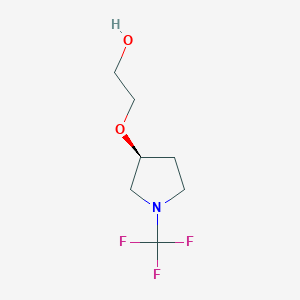

![2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13947962.png)

![2,6-Dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine 4-oxide](/img/structure/B13947986.png)
